molecular formula C22H24BrN5OS B4362367 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B4362367
M. Wt: 486.4 g/mol
InChI Key: HHFRNGOVMFAGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The adamantanecarboxamide moiety can be introduced through coupling reactions using reagents like carbodiimides.

    Final Assembly: The cyano and tetrahydrobenzothienyl groups are incorporated through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the triazole or benzothienyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and other bioactive compounds. This compound could be investigated for similar applications.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests potential activity against certain diseases or conditions.

Industry

In industry, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable products.

Mechanism of Action

The mechanism of action of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE would depend on its specific biological target. Generally, triazole derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.

    Adamantane Derivatives: Compounds containing the adamantane moiety are often used in antiviral and other medicinal applications.

    Benzothiophene Derivatives: These compounds are studied for their potential in treating various diseases, including cancer and neurological disorders.

Uniqueness

The uniqueness of 3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for multiple points of modification, making it a versatile compound for research and development.

Properties

IUPAC Name

3-(3-bromo-1,2,4-triazol-1-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN5OS/c23-20-25-12-28(27-20)22-8-13-5-14(9-22)7-21(6-13,11-22)19(29)26-18-16(10-24)15-3-1-2-4-17(15)30-18/h12-14H,1-9,11H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFRNGOVMFAGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 2
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 3
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 4
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE
Reactant of Route 6
3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-1-ADAMANTANECARBOXAMIDE

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